Pyridoxal diphosphate
Description
Properties
CAS No. |
68385-44-4 |
|---|---|
Molecular Formula |
C8H11NO9P2 |
Molecular Weight |
327.12 g/mol |
IUPAC Name |
(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C8H11NO9P2/c1-5-8(11)7(3-10)6(2-9-5)4-17-20(15,16)18-19(12,13)14/h2-3,11H,4H2,1H3,(H,15,16)(H2,12,13,14) |
InChI Key |
BLPOUZDLIYAHLN-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)O |
Synonyms |
pyridoxal diphosphate pyridoxal pyrophosphate |
Origin of Product |
United States |
Scientific Research Applications
Biochemical Functions
Pyridoxal diphosphate is essential for over 160 enzymatic activities, playing a pivotal role in:
- Amino Acid Metabolism : PLP is involved in transamination, deamination, and decarboxylation reactions. It facilitates the conversion of amino acids into neurotransmitters, such as serotonin and dopamine, impacting mood regulation and neurological functions .
- Synthesis of Neurotransmitters : PLP-dependent enzymes are crucial for synthesizing neurotransmitters and other biologically significant molecules .
- Metabolism of Biogenic Amines : It participates in the metabolism of biogenic amines, which are vital for various physiological functions .
Clinical Applications
This compound has been extensively studied for its therapeutic potential:
- Neurological Disorders : PLP supplementation has shown promise in treating conditions like seizures and infantile spasms. Clinical studies report dosing ranges from 7 to 100 mg/kg/day for oral administration .
- Colorectal Cancer : Recent research indicates that higher serum levels of PLP are associated with improved overall survival rates in colorectal cancer patients. A study involving 1,286 patients revealed that elevated PLP levels correlated with better prognosis .
| Study | Findings |
|---|---|
| Colorectal Cancer Prognosis | Higher PLP levels linked to improved survival (HR 0.62) |
| Neurological Disorders | Effective in managing seizures; dosing varies by route |
Industrial Biotechnology
The versatility of this compound extends to industrial applications:
- Biocatalysis : PLP-dependent enzymes are utilized in whole-cell biocatalysis for synthesizing pharmaceuticals and fine chemicals. Their ability to catalyze complex reactions efficiently makes them valuable in industrial settings .
- Enzyme Engineering : Advances in enzyme engineering have leveraged PLP to enhance the production of various metabolites, including cadaverine, showcasing its potential in metabolic engineering .
Case Study 1: Colorectal Cancer Research
A large-scale hospital-based case-control study conducted in Guangdong Province included 1233 colorectal cancer cases and 1245 controls. The study found that serum levels of this compound were inversely associated with cancer risk, suggesting its protective role against colorectal cancer .
Case Study 2: Pyridoxal Phosphate Synthases
Research on Actinobacillus pleuropneumoniae demonstrated the importance of PLP synthases (PdxS/PdxT) in bacterial viability and pathogenicity. Disruption of these genes led to auxotrophy for PLP, highlighting its critical role in bacterial survival under stress conditions .
Comparison with Similar Compounds
Mechanistic Divergence in Enzymatic Reactions
Transamination vs. Decarboxylation
- Transaminases : this compound shuttles between aldehyde (pyridoxal) and amine (pyridoxamine) forms, requiring a conserved arginine residue for substrate orientation .
- Decarboxylases: this compound stabilizes α-carbanion intermediates via protonation at the Cα position, a mechanism absent in pyridoxal-dependent non-enzymatic reactions .
Inhibition Specificity
- This compound competitively inhibits DNA-binding proteins (e.g., glucocorticoid receptor) at 0.75 mM, whereas pyridoxal requires 6.5 mM for equivalent inhibition .
- Hydrazides (e.g., semicarbazide) selectively inhibit this compound-dependent decarboxylases by forming stable adducts with the cofactor, sparing transaminases .
Evolutionary and Biotechnological Insights
- This compound-dependent enzymes share conserved sequence motifs (e.g., Asp-Xaa-Lys/Arg in aminotransferases), unlike thiamin diphosphate enzymes, which rely on Mg²⁺ coordination .
- Engineered catalytic antibodies mimicking this compound-dependent enzymes require precise spatial alignment of the pyridine ring and phosphate groups for activity .
Preparation Methods
DXP-Dependent Biosynthesis
The DXP-dependent pathway, characterized in Escherichia coli and other proteobacteria, involves two convergent branches:
-
Erythrose 4-phosphate (E4P) Branch : Produces 3-hydroxy-1-aminoacetone phosphate (HAPP) through enzymes encoded by epd, pdxB, serC, and pdxA. These enzymes share homology with serine biosynthesis machinery, suggesting evolutionary divergence from primary metabolism.
-
Glyceraldehyde 3-phosphate (GAP) Branch : Generates deoxyxylulose 5-phosphate (DXP) via DXP synthase.
The condensation of HAPP and DXP by PNP synthase (pdxJ) yields pyridoxine 5'-phosphate (PNP), which is oxidized to PLP by PNP oxidase (pdxH). A serendipitous bypass pathway was identified in E. coli mutants lacking pdxB, where promiscuous enzyme activity allowed 3-phosphohydroxypyruvate to substitute for HAPP, albeit with low efficiency.
Table 1: Enzymatic Components of DXP-Dependent PLP Biosynthesis
| Enzyme | Gene | Substrate | Product |
|---|---|---|---|
| Epimerase | epd | Erythrose 4-phosphate | 3-hydroxy-1-aminoacetone-P |
| Dehydrogenase | pdxB | Erythronate 4-phosphate | 3-hydroxy-2-keto-4-phospho |
| Synthase | pdxJ | HAPP + DXP | Pyridoxine 5'-phosphate |
| Oxidase | pdxH | PNP | PLP |
DXP-Independent Biosynthesis
In Bacillus subtilis and plants, PLP is synthesized via a single enzymatic complex, PLP synthase , composed of:
-
PdxS : A (β/α)₈ barrel enzyme that condenses ribulose 5-phosphate, glyceraldehyde 3-phosphate, and ammonia.
-
PdxT : A glutaminase that hydrolyzes glutamine to release ammonia.
This pathway bypasses DXP and HAPP, directly assembling PLP from central metabolites. Structural studies reveal PdxS forms a dodecamer, while PdxT stabilizes the complex through interdomain interactions.
Chemical Synthesis of Pyridoxal Phosphate
Industrial PLP production relies on chemical synthesis due to scalability and cost-effectiveness. Two patented methods highlight advancements in yield and purity.
Oxidation-Phosphorylation Method (Fan et al., 2018)
This route uses pyridoxine hydrochloride as the starting material:
-
Oxidation : Pyridoxine is oxidized to pyridoxal under mild conditions (e.g., MnO₂/H₂SO₄), avoiding side reactions.
-
Phosphorylation : Pyridoxal reacts with a phosphate esterification agent (e.g., POCl₃) to yield PLP.
Key advantages include:
Direct Phosphorylation (CN109021012B, 2024)
A Chinese patent describes a one-pot synthesis from pyridoxal:
Table 2: Comparison of Chemical Synthesis Methods
| Parameter | Fan et al. (2018) | CN109021012B (2024) |
|---|---|---|
| Starting Material | Pyridoxine HCl | Pyridoxal |
| Steps | 2 | 1 |
| Yield | 85% | 92% |
| Purity | 95% | 98% |
Abiotic Synthesis and Prebiotic Relevance
PLP’s role in amino acid metabolism and non-enzymatic activity suggests a prebiotic origin. Experiments demonstrate its formation under simulated early-Earth conditions:
-
Glycolaldehyde Pathway : Heating glycolaldehyde and ammonia generates pyridoxal derivatives, including PLP.
-
Cyanoacetylene Route : PLP forms from cyanoacetylene, CO, H₂, and phosphoric acid at 100°C.
These pathways support the hypothesis that PLP predated enzymatic catalysis, acting as a primordial cofactor.
Industrial Formulation Challenges
Despite synthesis advances, PLP’s instability in gastric acid necessitates enteric coatings. A patented formulation (US20070243249A1) uses:
-
Core : PLP + microcrystalline cellulose (Avicel PH102).
-
Coating : Methacrylic acid copolymer (Eudragit L100-55).
This design ensures >90% dissolution at intestinal pH, achieving plasma concentrations of 1–8 mg/L at 15–60 mg/kg doses.
Evolutionary and Mechanistic Insights
PLP-dependent enzymes share a conserved Schiff base mechanism :
-
Aldimine Formation : PLP’s aldehyde group binds lysine residues, forming a Schiff base.
-
Electron Sink : The pyridine ring stabilizes reaction intermediates via resonance.
Mutational studies in Pseudomonas putida aromatic amino acid decarboxylase reveal that residues like His192 dictate substrate specificity .
Q & A
Q. How can conflicting findings on PLP's role in homocysteine metabolism and cardiovascular disease be reconciled?
- Analysis : While cross-sectional studies link elevated homocysteine to cardiovascular risk, prospective data (e.g., ARIC study) show weak associations after adjusting for PLP. Methodological differences (e.g., cohort demographics, PLP stability in stored samples) may explain discrepancies. Focus on vitamin B₆ supplementation trials to clarify causality .
Q. Why do structural studies report divergent PLP-binding modes across enzyme families?
- Analysis : PLP's flexibility as a cofactor allows adaptation to diverse active sites. For example, in aminotransferases, PLP forms a Schiff base with a catalytic lysine, while in phosphorylases, non-covalent interactions dominate. Comparative crystallography (e.g., PdxK vs. GAD) highlights evolutionary divergence in cofactor utilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
